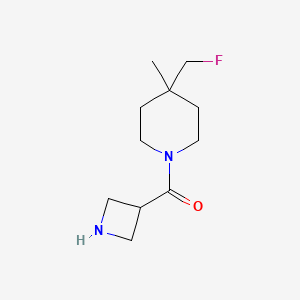
Azetidin-3-yl(4-(fluoromethyl)-4-methylpiperidin-1-yl)methanone
描述
Azetidin-3-yl(4-(fluoromethyl)-4-methylpiperidin-1-yl)methanone is a useful research compound. Its molecular formula is C11H19FN2O and its molecular weight is 214.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Azetidin-3-yl(4-(fluoromethyl)-4-methylpiperidin-1-yl)methanone is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features an azetidine core linked to a piperidine moiety, which contributes to its pharmacological profile. The presence of the fluoromethyl group enhances lipophilicity and potentially alters receptor binding characteristics.
Research indicates that compounds similar to this compound may act as inhibitors of various protein kinases, which are critical in regulating cellular processes such as proliferation and apoptosis. Specifically, the compound has been studied for its inhibition of Janus Kinase 1 (JAK1), which plays a significant role in immune response and inflammation .
Antitumor Effects
Recent studies have demonstrated that this compound exhibits notable antitumor activity. For instance, in vitro experiments using breast cancer cell lines showed a significant reduction in cell viability when treated with the compound at concentrations around 10 µM. The compound was also evaluated in vivo using xenograft models, where it effectively inhibited tumor growth .
Immunomodulatory Effects
The compound's ability to modulate immune responses has been highlighted in studies focusing on autoimmune diseases. It has shown promise in treating conditions like graft-versus-host disease by influencing cytokine production and T-cell activation .
Study 1: Antitumor Activity in Breast Cancer
In a controlled study, MDA-MB-231 cells were treated with this compound. The results indicated a 55% reduction in cell viability after three days of treatment at a concentration of 10 µM (p < 0.01), showcasing its potential as an effective anticancer agent.
Study 2: Immune Response Modulation
A separate investigation assessed the effects of the compound on cytokine levels in animal models. Results indicated that treatment with this compound led to a significant decrease in pro-inflammatory cytokines, suggesting its utility in managing autoimmune diseases .
Table 1: Biological Activity Summary
| Activity | Effect | Concentration | Model |
|---|---|---|---|
| Antitumor | 55% reduction in cell viability | 10 µM | MDA-MB-231 (in vitro) |
| Immune modulation | Decrease in pro-inflammatory cytokines | Varies | Animal model |
属性
IUPAC Name |
azetidin-3-yl-[4-(fluoromethyl)-4-methylpiperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19FN2O/c1-11(8-12)2-4-14(5-3-11)10(15)9-6-13-7-9/h9,13H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWSUPJMFGOHKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)C2CNC2)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















